5α-Reductase Inhibition: GA-DM (IC50 10.6 μM) Outperforms Positive Control α-Linolenic Acid (IC50 116 μM) by 10.9-Fold
GA-DM exhibited a 5α-reductase IC50 of 10.6 μM, representing a 10.9-fold greater potency than the positive control α-linolenic acid (IC50 116 μM) tested under the same assay conditions [1]. In a broader panel of Ganoderma triterpenoids evaluated in the same study, only GA-DM combined 5α-reductase inhibition with direct androgen receptor (AR) ligand-binding domain engagement, measured via fluorescence polarization assay [2]. Other co-isolated ganoderic acids tested in parallel did not exhibit this dual anti-androgenic mechanism.
| Evidence Dimension | 5α-reductase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.6 μM [GA-DM] |
| Comparator Or Baseline | α-Linolenic acid (positive control): IC50 = 116 μM; Other co-isolated triterpenoids in panel showed no 5α-reductase inhibition combined with AR binding |
| Quantified Difference | 10.9-fold more potent than positive control; unique dual-mechanism profile among tested panel |
| Conditions | In vitro 5α-reductase enzyme inhibition assay; fluorescence polarization AR ligand-binding domain assay |
Why This Matters
For researchers studying androgen-dependent pathways, GA-DM provides a unique dual-target tool compound (5α-reductase + AR) not replicated by any other ganoderic acid in the same experimental panel, eliminating the need to use multiple compounds.
- [1] Galappaththi MCA, Patabendige NM, Premarathne BM, Hapuarachchi KK, Tibpromma S, Dai DQ, et al. A Review of Ganoderma Triterpenoids and Their Bioactivities. Biomolecules. 2023;13(1):24. (Citing primary data from Liu et al., 2006, Natural Product Communications) View Source
- [2] Liu J, Shiono J, Shimizu K, Kukita A, Kukita T, Kondo R. Ganoderic acid DM: anti-androgenic osteoclastogenesis inhibitor. Bioorg Med Chem Lett. 2009;19(8):2154-2157. View Source
